8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid
Description
8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid (C8H11FNO2, molecular weight 172.18 g/mol) is a spirocyclic compound featuring a fused bicyclic structure with a fluorine substituent at the 8-position and a carboxylic acid group. Its rigid spiro[3.4]octane scaffold and fluorine atom make it a valuable building block in medicinal chemistry, particularly for drug discovery targeting central nervous system disorders and enzyme inhibition . The compound is commercially available as a hydrochloride salt (CAS 1955554-31-0, molecular weight 191.66 g/mol) , enhancing its stability and solubility for synthetic applications.
Properties
Molecular Formula |
C8H12FNO2 |
|---|---|
Molecular Weight |
173.18 g/mol |
IUPAC Name |
8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid |
InChI |
InChI=1S/C8H12FNO2/c9-8(6(11)12)5-10-4-7(8)2-1-3-7/h10H,1-5H2,(H,11,12) |
InChI Key |
GITCKFHFBDGNIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CNCC2(C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-6-azaspiro[34]octane-8-carboxylic acid typically involves multiple steps, starting from commercially available precursors One common method involves the formation of the spirocyclic ring system through a cyclization reaction
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Selectfluor for fluorination, and other nucleophiles for various substitutions.
Major Products Formed: The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid and its related compounds have varied applications, primarily in scientific research, medicinal chemistry, and material science. The presence of a fluorine atom enhances the compound's chemical reactivity and potential biological activity, making it a versatile building block in synthesizing more complex molecules.
Scientific Research Applications
- Medicinal Chemistry: 1-Fluoro-6-azaspiro[3.4]octane is used in medicinal chemistry as a building block for synthesizing more complex molecules. Its unique structure allows it to bind effectively to specific biological targets, potentially influencing various cellular pathways.
- Receptor Interactions: Research indicates that 1-Fluoro-6-azaspiro[3.4]octane exhibits significant biological activity, particularly in modulating receptor interactions. Derivatives of this compound have shown promise in inhibiting key receptors involved in cell proliferation and survival, such as the epidermal growth factor receptor.
- Drug Development: Studies on the interactions of 1-Fluoro-6-azaspiro[3.4]octane with biological systems reveal its potential as a ligand for various receptors. Its binding affinity and specificity can lead to significant biological outcomes, making it a candidate for drug development aimed at specific therapeutic targets. Ongoing research focuses on elucidating the precise mechanisms through which this compound exerts its effects on cellular functions.
- ** antibacterial activity:** The compounds can be used as human and veterinary medicines, fish medicines, agricultural chemicals, and food preservatives because of their excellent antibacterial activity .
Structural Analogues and Their Uniqueness
Several compounds share structural similarities with 1-Fluoro-6-azaspiro[3.4]octane, each exhibiting unique properties:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| 2-Oxa-6-azaspiro[3.4]octane | Contains an oxygen atom instead of nitrogen | Different reactivity profile due to oxygen presence |
| 6-Fluoro-2-azaspiro[3.4]octane | Fluorinated at a different position | Variations in biological activity compared to the 1-fluoro compound |
| 6-Azaspiro[3.4]octane | Lacks fluorination | Serves as a baseline compound without halogen influence |
The uniqueness of 1-Fluoro-6-azaspiro[3.4]octane lies primarily in its fluorine substitution and the resulting alterations in chemical reactivity and biological interactions compared to its analogs.
Additional Information on Related Compounds
- 6-Azaspiro[3.4]octane-8-carboxylic acid hydrochloride: This compound has a molecular formula of C8H14ClNO2 and a molecular weight of 191.66 . It is often stored under an inert atmosphere at room temperature . Hazard statements include that it can cause skin and serious eye irritation, and may cause respiratory irritation .
- (8R)-8-fluoro-6-(9H-pyrimido[4,5-b]indol-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid: This compound has a molecular weight of 340.4 g/mol .
Mechanism of Action
The mechanism of action of 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid is largely dependent on its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The spirocyclic structure may also contribute to the compound’s stability and ability to interact with biological macromolecules.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Spirocyclic Core Modifications
6-Azaspiro[3.4]octane-8-carboxylic Acid Hydrochloride
- Structure : Lacks the 8-fluoro substituent.
- Molecular Weight: 191.66 g/mol (C8H14ClNO2) .
- The hydrochloride salt improves solubility but may alter reactivity in coupling reactions.
6-Oxa-2-azaspiro[3.4]octane-8-carboxylic Acid
- Structure : Replaces the 6-aza nitrogen with an oxygen atom.
- Molecular Weight: 157.17 g/mol (C7H11NO3) .
Functional Group Derivatives
Ethyl 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylate
- Structure : Ethyl ester derivative of the parent acid.
- Molecular Weight: 201.24 g/mol (C10H16FNO2) .
- Key Difference : The ester group improves membrane permeability but requires hydrolysis to the carboxylic acid for bioactivity.
Boc-Protected Analogs (e.g., 6-[(tert-butoxy)carbonyl]-6-azaspiro[3.4]octane-8-carboxylic Acid)
- Structure : tert-butoxycarbonyl (Boc) group protects the amine.
- Molecular Weight: 255.31 g/mol (C13H21NO4) .
- Application : Boc protection enhances stability during solid-phase peptide synthesis, enabling controlled deprotection .
FMOC-Protected Derivatives
Fluorinated vs. Non-Fluorinated Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|
| 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid | C8H11FNO2 | 172.18 | Fluorine enhances electronegativity and metabolic stability |
| 6-Azaspiro[3.4]octane-8-carboxylic acid hydrochloride | C8H14ClNO2 | 191.66 | No fluorine; improved solubility via HCl salt |
| 8-(4-Dimethylaminophenyl)-9-(benzothiazol-2-yl)-7-oxa-9-azaspiro[4.5]decane-6,10-dione | C23H23N3O3S | 421.51 | Extended aromatic system for π-π interactions |
Biological Activity
8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid is a synthetic compound characterized by its unique spirocyclic structure, which includes a nitrogen atom within a bicyclic framework. This compound has garnered attention in pharmacology due to its significant biological activity, particularly in cancer treatment and infectious diseases.
The molecular formula of this compound is CHFNO with a molecular weight of approximately 173.18 g/mol. The presence of the fluoro substituent and the carboxylic acid group contributes to its reactivity and biological interactions.
Research indicates that this compound interacts with specific molecular targets, notably inhibiting glycogen synthase kinase-3 (GSK-3), an enzyme implicated in various cellular processes including cell proliferation and survival. This inhibition suggests potential applications in modulating key biochemical pathways involved in disease processes, particularly cancer.
Biological Activity
Anticancer Effects : Studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's ability to inhibit GSK-3 may lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Antimicrobial Activity : Preliminary investigations also indicate that this compound possesses antimicrobial properties, making it a candidate for further research in treating infectious diseases.
Comparative Analysis with Related Compounds
The structural uniqueness of this compound allows for comparisons with similar compounds to evaluate their biological activities and therapeutic potential.
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| 6-(2-amino-7-fluoro-9H-pyrimido[4,5-b]indol-4-yl)-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid | CHFNO | 373.4 g/mol | Contains an additional pyrimidine ring |
| 8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride | CHClFNO | 211.62 g/mol | Incorporates an oxygen atom into the spiro structure |
| (8S)-6-(6-anilinopyrimidin-4-yl)-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid | CHFNO | 342.4 g/mol | Features an aniline substitution |
Case Studies
- In Vitro Studies : In vitro assays have shown that treatment with this compound leads to significant reductions in cell viability across several cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Mechanistic Studies : Further studies have elucidated the mechanism by which this compound inhibits GSK-3, revealing its impact on downstream signaling pathways involved in cell cycle regulation and apoptosis.
Q & A
Q. Key Data :
- Molecular Formula: C₈H₁₀FNO₂ (estimated from analogous spiro compounds) .
- Yield Optimization: Fluorination steps typically achieve 60-75% efficiency under inert atmospheres .
Basic: Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
Characterization requires a combination of spectral and elemental analyses:
Spectroscopy :
- IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and spirocyclic amine (N-H stretch ~3300 cm⁻¹) .
- ¹H/¹³C NMR : Assign spirocyclic protons (δ 1.5–3.5 ppm) and fluorinated carbons (¹⁹F coupling observed in ¹³C spectra) .
Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (e.g., m/z 200.17 for C₈H₁₁FNO₂⁺) .
Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values .
Validation : Cross-reference with X-ray crystallography for absolute configuration (if crystalline) .
Basic: How to optimize purification methods for this spirocyclic carboxylic acid?
Methodological Answer:
Purification challenges arise from polar functional groups and fluorine’s electronegativity:
Chromatography : Reverse-phase HPLC (C18 column, mobile phase: 0.1% TFA in H₂O/MeCN gradient) resolves diastereomers .
Recrystallization : Use mixed solvents (e.g., EtOH/H₂O) to enhance crystal lattice stability.
Lyophilization : For hygroscopic forms, freeze-drying aqueous solutions retains stability .
Q. Critical Parameters :
- Purity thresholds (>98%) require iterative cycles of HPLC .
- Avoid prolonged exposure to moisture to prevent hydrolysis of the spirocyclic ring .
Advanced: How to analyze contradictory reactivity data in fluorinated spirocyclic systems?
Methodological Answer:
Discrepancies in reactivity (e.g., unexpected ring-opening or fluorination inefficiency) require:
Mechanistic Probes :
- Isotopic Labeling : Use ¹⁸O or ²H to track ring-opening pathways during hydrolysis .
- Kinetic Studies : Compare fluorination rates under varying temperatures/pH to identify rate-limiting steps .
Comparative Spectroscopy : Contrast ¹⁹F NMR shifts with model compounds (e.g., non-spiro fluorinated carboxylic acids) to assess electronic effects .
Computational Validation : DFT calculations (B3LYP/6-31G*) model transition states for fluorination or hydrolysis reactions .
Case Study : In spiro[4.5]decane analogs, steric hindrance from the azaspiro ring reduced fluorination yields by 20% compared to linear analogs .
Advanced: What computational approaches predict the compound’s bioactivity?
Methodological Answer:
Structure-activity relationship (SAR) modeling integrates:
Docking Simulations : Use AutoDock Vina to map interactions with biological targets (e.g., enzymes with hydrophobic active sites). The spirocyclic ring’s rigidity and fluorine’s electronegativity enhance binding affinity in sterically constrained pockets .
Pharmacophore Modeling : Identify critical features (e.g., carboxylic acid for hydrogen bonding, fluorine for lipophilic interactions) using Schrödinger’s Phase .
ADMET Prediction : SwissADME estimates pharmacokinetic properties (e.g., logP ~1.5 for balanced solubility/permeability) .
Validation : Compare predicted IC₅₀ values with in vitro enzyme inhibition assays (e.g., fluorinated spiro compounds in kinase assays) .
Advanced: How to design SAR studies for derivatives of this compound?
Methodological Answer:
Scaffold Modification :
- Ring Size : Synthesize 6-azaspiro[3.3]octane and 6-azaspiro[3.5]octane analogs to assess steric effects .
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the 8-position to modulate acidity (pKa ~3.5) .
Biological Screening :
- Enzyme Assays : Test against serine hydrolases or proteases (fluorine’s electronegativity mimics transition states) .
- Cellular Uptake : Measure permeability in Caco-2 monolayers (spirocyclic cores often enhance BBB penetration) .
Data Correlation : Use multivariate regression to link structural descriptors (e.g., PSA, logD) with activity .
Example : Derivatives with 8-CF₃ substitution showed 5-fold higher potency in PDE4 inhibition assays compared to parent compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
